molecular formula C16H16FN3 B2791558 N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine CAS No. 866137-45-3

N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine

Cat. No. B2791558
CAS RN: 866137-45-3
M. Wt: 269.323
InChI Key: QPPYSFFHXRJQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine (EFB) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. EFB is a small molecule that is synthesized through a multi-step reaction process and has been found to act as a competitive inhibitor of several enzymes. EFB has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism Of Action

N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine acts as a competitive inhibitor of several enzymes. It binds to the active sites of the enzymes, blocking their ability to catalyze reactions. By blocking the active sites, the enzymes are unable to carry out their normal functions, resulting in a decrease in their activity.
Biochemical and Physiological Effects
N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as its potential use as an anti-inflammatory agent. Additionally, N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine has several advantages for lab experiments. It is a small molecule, making it easier to work with. Additionally, it is relatively inexpensive and can be synthesized in a multi-step reaction process. However, there are some limitations to using N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it is not very soluble in water, making it difficult to dissolve in solutions.

Future Directions

There are several potential future directions for the use of N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine in scientific research. One potential direction is to further investigate its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to explore its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. Additionally, further studies could be conducted to explore its potential use as an inhibitor of other enzymes, such as proteases and kinases. Finally, further studies could be conducted to explore its potential use in other areas, such as drug delivery and drug design.

Synthesis Methods

N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine is synthesized through a multi-step reaction process. The first step involves the reaction of 2-fluorobenzaldehyde with ethylenediamine in the presence of a base catalyst to form ethylenediamine-2-fluorobenzaldehyde. In the second step, the ethylenediamine-2-fluorobenzaldehyde is reacted with N-ethyl-1,3-benzimidazole-2-amine in the presence of a base catalyst to form the desired product, N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine.

Scientific Research Applications

N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine has been studied for its potential use in a variety of scientific research applications. It has been found to act as a competitive inhibitor of several enzymes, including trypsin, chymotrypsin, and elastase. N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine has also been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential use as an anti-inflammatory agent. Additionally, N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-ethyl-1-[(2-fluorophenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3/c1-2-18-16-19-14-9-5-6-10-15(14)20(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPYSFFHXRJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine

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